Monoethyl itaconate
Description
Propriétés
IUPAC Name |
4-ethoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAGBVNSDJDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347462 | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-07-7 | |
| Record name | beta-Monoethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoethyl Itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-MONOETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Homogeneous Acid Catalysts
Sulfuric acid ($$H2SO4$$), p-toluenesulfonic acid (TsOH), and phosphoric acid ($$H3PO4$$) are commonly used. A study adapting methodologies from dimethyl itaconate synthesis demonstrated that sulfuric acid (0.8–1.2 wt%) at 80–100°C achieves 85–92% conversion within 6–8 hours. Excess ethanol (molar ratio 1:8–1:10) shifts equilibrium toward ester formation. Water removal via Dean-Stark traps or molecular sieves is critical to prevent hydrolysis.
Reaction Optimization
Key parameters include:
- Temperature : 80–120°C (higher temperatures accelerate kinetics but risk side reactions).
- Pressure : Atmospheric or mild vacuum (163 kPa) to facilitate ethanol reflux.
- Catalyst Loading : 0.5–1.5 wt% of total reactants balances activity and post-reaction separation.
A comparative analysis of acid catalysts reveals sulfuric acid’s superiority in yield (90–92%) over TsOH (87%) and $$H3PO4$$ (82%) under identical conditions.
Heterogeneous Catalytic Systems
To mitigate corrosion and simplify purification, resin-based catalysts have been explored.
Ion-Exchange Resins
Cation-exchange resins (e.g., Amberlyst-15, Dowex-50W) offer high acidity and reusability. In a dimethyl itaconate synthesis, Amberlyst-15 achieved 94% yield at 120°C with 9-hour reaction time. For ethyl itaconate, analogous conditions (110°C, 10 hours) yield 88–90% with ethanol-to-acid ratios of 1:7.
Zeolites and Mesoporous Materials
HZSM-5 and SBA-15 functionalized with sulfonic acid groups show promise. These materials provide high surface area (>300 m²/g) and acid site density (>1.2 mmol/g), achieving 85% conversion at 100°C.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions (30–50°C). Solvent-free systems with molecular sieves report 75–80% yield after 48 hours, though scalability remains challenging due to enzyme cost and slower kinetics.
Innovative Process Technologies
Reactive Distillation
Combining reaction and separation in a single unit enhances efficiency. A pilot-scale reactive distillation column operating at 100–110°C with sulfuric acid catalyst achieved 95% yield, reducing reaction time to 4 hours.
Microwave-Assisted Synthesis
Microwave irradiation (300–500 W) reduces reaction time to 1–2 hours with comparable yields (88–90%). This method is particularly effective with TsOH due to its microwave-absorbing properties.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Acid-Catalyzed | $$H2SO4$$ | 80–120 | 6–8 | 85–92 | High yield, low cost |
| Ion-Exchange Resin | Amberlyst-15 | 110–120 | 9–10 | 88–90 | Reusable, low corrosion |
| Enzymatic | Lipase B | 30–50 | 48 | 75–80 | Eco-friendly, mild conditions |
| Reactive Distillation | $$H2SO4$$ | 100–110 | 4 | 95 | Energy-efficient, continuous operation |
Analyse Des Réactions Chimiques
Types de réactions : L’itaconate de monoéthyle subit diverses réactions chimiques, notamment :
Oxydation : L’itaconate de monoéthyle peut être oxydé pour produire de l’acide itaconique ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l’itaconate de monoéthyle en ses dérivés alcooliques correspondants.
Substitution : Le groupe ester de l’itaconate de monoéthyle peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés d’ester.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions acides ou basiques.
Principaux produits formés :
Oxydation : Acide itaconique et autres dérivés oxydés.
Réduction : Dérivés alcooliques de l’itaconate de monoéthyle.
Substitution : Différents dérivés d’ester selon le nucléophile utilisé.
4. Applications de la recherche scientifique
L’itaconate de monoéthyle a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de divers polymères et copolymères. Sa structure unique permet la création de matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Immunomodulation
Ethyl itaconate has been identified as a potent immunomodulator. Research indicates that it can influence macrophage polarization and enhance anti-inflammatory responses. For instance, itaconate derivatives are known to activate nuclear factor E2-related factor 2 (Nrf2), which plays a significant role in cellular defense against oxidative stress and inflammation .
Case Study: Acute Lung Injury
A recent study highlighted the potential of ethyl itaconate in treating acute lung injury (ALI). The compound was shown to induce autophagy and shift macrophage polarization towards an anti-inflammatory M2 phenotype, thus mitigating inflammation and promoting recovery .
Antimicrobial Activity
Ethyl itaconate exhibits significant antimicrobial properties. Itaconate and its derivatives have demonstrated the ability to inhibit the growth of various pathogens by targeting key metabolic pathways essential for bacterial survival.
Data Table: Antimicrobial Efficacy of Ethyl Itaconate
Therapeutic Potential in Inflammatory Diseases
Studies have indicated that ethyl itaconate can be used as a therapeutic agent in various inflammatory diseases due to its ability to modulate immune responses and reduce oxidative stress.
Case Study: Inflammatory Bowel Disease (IBD)
Research has shown that ethyl itaconate can mitigate symptoms associated with IBD by regulating inflammatory cytokine production and promoting epithelial barrier integrity .
Mécanisme D'action
L’itaconate de monoéthyle exerce ses effets par le biais de diverses cibles moléculaires et voies :
Régulation de la réponse immunitaire : Il inhibe la succinate déshydrogénase, affectant le cycle de l’acide tricarboxylique et réduisant l’inflammation.
Effets antioxydants : Il active la voie du facteur 2 lié au facteur érythroïde nucléaire 2, augmentant l’expression des gènes antioxydants.
Transduction du signal : L’itaconate de monoéthyle module les voies de signalisation telles que l’axe ATF3-IκBζ et la voie des stimulateurs des gènes de l’interféron, contribuant à ses effets anti-inflammatoires et immunomodulateurs.
Comparaison Avec Des Composés Similaires
L’itaconate de monoéthyle est comparé à d’autres dérivés de l’itaconate, tels que l’itaconate de diméthyle et l’itaconate de 4-octyle :
Itaconate de diméthyle : Contrairement à l’itaconate de monoéthyle, l’itaconate de diméthyle possède deux groupes ester, ce qui le rend plus hydrophobe et moins polaire.
Itaconate de 4-octyle : Ce dérivé a une chaîne alkyle plus longue, ce qui augmente sa perméabilité membranaire et le rend plus efficace dans certaines applications biologiques.
Composés similaires :
- Itaconate de diméthyle
- Itaconate de 4-octyle
- Acide itaconique
L’itaconate de monoéthyle se distingue par son équilibre d’hydrophilie et d’hydrophobie, ce qui le rend polyvalent pour diverses applications dans la recherche et l’industrie.
Activité Biologique
Ethyl itaconate, a derivative of itaconate, has garnered attention in recent years for its potential biological activities, particularly in the fields of immunology, antimicrobial action, and metabolic regulation. This article provides a comprehensive overview of the biological activity of ethyl itaconate, supported by research findings, case studies, and data tables.
Overview of Ethyl Itaconate
Ethyl itaconate is an α,β-unsaturated dicarboxylic acid that shares structural similarities with itaconate. It is known for its electrophilic properties, which allow it to interact with various biological molecules. The compound is primarily studied for its role in modulating immune responses and its potential therapeutic applications in inflammatory diseases.
Immunomodulatory Effects
Ethyl itaconate has been shown to influence macrophage polarization and cytokine production. Research indicates that itaconate derivatives can shift macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype by inhibiting key metabolic pathways.
- Inhibition of Glycolysis : Ethyl itaconate inhibits glycolysis by targeting enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and aldolase A (ALDOA). This metabolic reprogramming leads to reduced inflammatory responses in macrophages .
- Activation of Nrf2 Pathway : Ethyl itaconate activates the nuclear factor E2-related factor 2 (Nrf2) pathway through alkylation of Kelch-like ECH-associated protein 1 (Keap1), promoting antioxidant responses and enhancing cellular resistance to oxidative stress .
Antimicrobial Activity
Ethyl itaconate exhibits significant antimicrobial properties against various pathogens. Its mechanism includes:
- Inhibition of Isocitrate Lyase : The compound inhibits isocitrate lyase (ICL), a critical enzyme in the glyoxylate shunt that many pathogens utilize for growth. This inhibition has been demonstrated against Mycobacterium tuberculosis and Salmonella enterica, effectively limiting their virulence .
- Impact on Biofilm Formation : Ethyl itaconate has been shown to affect biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, enhancing susceptibility to host immune responses .
Table 1: Summary of Biological Activities of Ethyl Itaconate
Case Study: Ethyl Itaconate in Acute Lung Injury
A recent study explored the effects of ethyl itaconate in models of acute lung injury (ALI). The findings suggested that ethyl itaconate treatment led to:
- Decreased Inflammation : Reduction in inflammatory markers and improved lung function.
- Enhanced Macrophage Function : Promotion of anti-inflammatory macrophage polarization.
- Protection Against Oxidative Stress : Increased levels of antioxidants due to Nrf2 activation .
Future Directions
The biological activity of ethyl itaconate presents promising avenues for therapeutic development. Its dual role as an immunomodulator and antimicrobial agent makes it a candidate for treating inflammatory diseases and infections. Further research is needed to explore:
- Clinical Trials : Evaluating the safety and efficacy of ethyl itaconate in human subjects.
- Mechanistic Studies : Understanding the detailed pathways through which ethyl itaconate exerts its effects.
Q & A
Q. What are the key structural differences between ethyl itaconate and other itaconate derivatives, and how do they influence reactivity in polymerization reactions?
Ethyl itaconate differs from dimethyl (DI) and dibutyl itaconate in ester chain length and steric/electronic properties. For example, dimethyl itaconate’s methyl group allows easier byproduct (methanol) removal during enzymatic polymerization, enhancing reactivity, while ethyl itaconate’s ethanol byproduct (higher boiling point) reduces polymerization efficiency. Dibutyl itaconate’s longer chain further hinders enzyme accessibility, resulting in lower incorporation rates in polymers (e.g., CALB-catalyzed reactions in diphenyl ether) . Ethyl itaconate’s intermediate chain length balances reactivity and steric effects, making it suitable for tailored polymer synthesis .
Q. What methodological approaches are recommended for synthesizing ethyl itaconate and verifying its purity?
Synthesis involves copper-catalyzed domino reactions with diethyl zinc and itaconate esters, optimized under inert conditions (Scheme 2, ). Purity is validated via NMR spectroscopy and chromatographic techniques (e.g., HPLC). For polymerization studies, monitoring esterase resistance and byproduct volatility (e.g., ethanol vs. methanol) is critical, as these factors influence reaction kinetics and product composition .
Q. How does ethyl itaconate’s chemical stability compare to other derivatives in biological assays?
Ethyl itaconate’s ester group position and chain length affect its hydrolysis rate and intracellular stability. Unlike dimethyl itaconate (DI), which rapidly degrades and cannot mimic endogenous itaconate, ethyl derivatives may exhibit intermediate stability. However, 4-octyl itaconate (4-OI) is more resistant to esterases due to its hydrophobic octyl chain, enabling sustained intracellular itaconate release . Ethyl itaconate’s stability in physiological conditions requires empirical validation using LC-MS-based metabolic tracing .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported bioactivity of ethyl itaconate across different experimental models?
Contradictions may arise from variations in cell type (e.g., macrophages vs. endothelial cells), concentration ranges, and exposure duration. Systematic dose-response analyses (e.g., 0.1–10 mM) and temporal transcriptomic profiling (e.g., RNA-seq at 6, 12, 24 hours) can identify context-dependent effects. Cross-validation using Irg1⁻/⁻ knockout models or pharmacological inhibitors (e.g., Nrf2 inhibitors) helps isolate ethyl itaconate-specific pathways from endogenous itaconate effects .
Q. What experimental strategies can differentiate ethyl itaconate’s direct electrophilic effects from its metabolic conversion in immune modulation studies?
Isotopic tracing (e.g., ¹³C-labeled ethyl itaconate) tracks intracellular conversion to itaconate, while non-hydrolyzable analogs (e.g., ethyl itaconate with blocked ester groups) isolate electrophilic modifications. Proteomic screens (e.g., TMT-based mass spectrometry) identify cysteine residues modified via Michael addition, as demonstrated for DI and 4-OI . Combining these with in vitro esterase inhibition assays clarifies metabolic vs. direct effects .
Q. What integrative omics approaches are recommended to elucidate ethyl itaconate’s systemic effects in inflammatory models?
Pairwise metabolomic-transcriptomic analysis (e.g., correlating itaconate levels with Irg1 expression across time points) identifies concurrent pathway activation, as shown in S. aureus endophthalmitis models (). Multi-omics factor analysis (MOFA) integrates RNA-seq, proteomics, and metabolite profiling to uncover latent variables driving ethyl itaconate’s anti-inflammatory effects, similar to studies on DI and 4-OI .
Q. How can mechanistic studies resolve whether ethyl itaconate shares protein targets with endogenous itaconate in immune cells?
Competitive affinity-based proteomics using biotinylated ethyl itaconate and endogenous itaconate identifies overlapping targets. CRISPR-Cas9 screens in macrophages (e.g., Nrf2⁻/⁻ or ATF3⁻/⁻) reveal pathway dependencies. Electrophilic mobility shift assays compare binding kinetics to known targets (e.g., KEAP1 or TET dioxygenases), as validated for 4-OI .
Methodological Considerations
- Polymerization Optimization : Use diphenyl ether as a solvent and CALB enzyme for ethyl itaconate copolymerization, with vacuum-assisted byproduct removal to enhance yield .
- Biological Assays : Combine transcriptomic clustering (e.g., hierarchical analysis of DEGs) with glutathione depletion assays to assess electrophilic stress, as applied in DI studies .
- Data Contradictions : Replicate findings across multiple models (e.g., RAW264.7 cells, BMDMs) and validate with orthogonal methods (e.g., qPCR for Nrf2 targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
